2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone
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Overview
Description
2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone is a complex organic compound that features a unique combination of bromine, fluorine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone typically involves multiple steps. One common method includes the reaction of 3-bromo-4-fluoroaniline with a suitable carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: Halogen substitution reactions are common, where the bromine or fluorine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-4-fluorophenyl)morpholine: Shares the bromine and fluorine substituents but lacks the oxadiazole and pyrrole rings.
1,2,4-triazole derivatives: Similar in having a heterocyclic ring but differ in the specific structure and substituents.
Uniqueness
The uniqueness of 2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN4O3/c19-13-10-12(3-4-14(13)20)17-21-18(27-22-17)15-2-1-5-24(15)11-16(25)23-6-8-26-9-7-23/h1-5,10H,6-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUINAGYYKJDCNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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